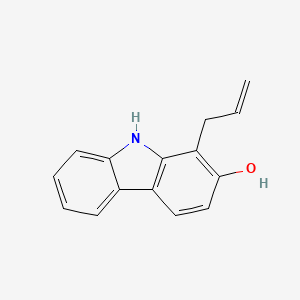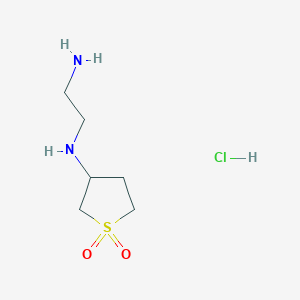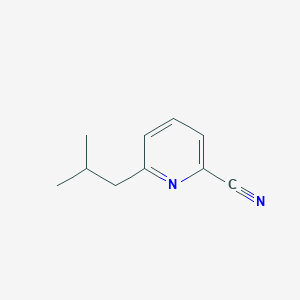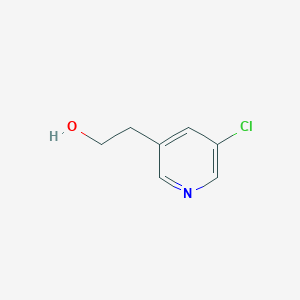
2-(5-Chloropyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and an ethanol group is attached to the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Chloropyridine-3-carboxaldehyde or 5-chloropyridine-3-carboxylic acid.
Reduction: 2-(5-Chloropyridin-3-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloropyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloropyridin-3-yl)ethanol: Similar structure but with the chlorine atom at the 6-position.
3-(2-Chloropyridin-3-yl)ethanol: The ethanol group is attached to the 2-position of the pyridine ring.
2-(5-Chloropyridin-2-yl)ethanol: The chlorine atom is at the 2-position instead of the 5-position.
Uniqueness
2-(5-Chloropyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine and ethanol groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The specific arrangement of functional groups can influence its interactions with biological targets and its suitability for various applications.
Propriétés
Formule moléculaire |
C7H8ClNO |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
2-(5-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 |
Clé InChI |
UIAFSYWLWVENBP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


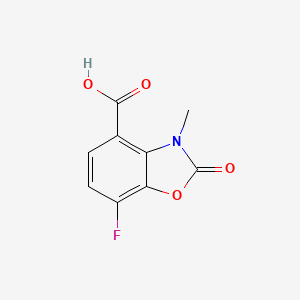
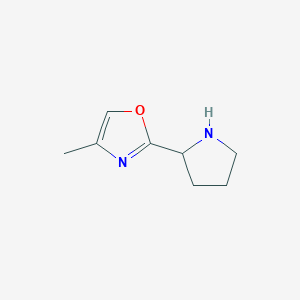
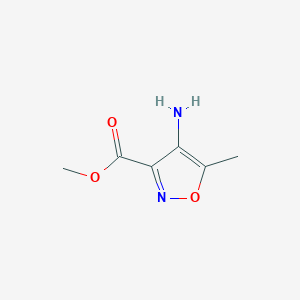
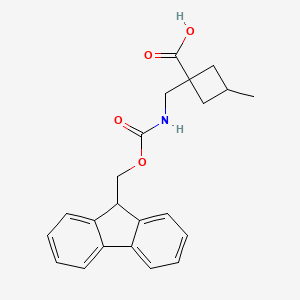
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
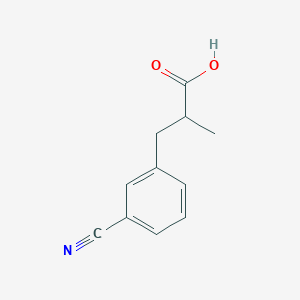
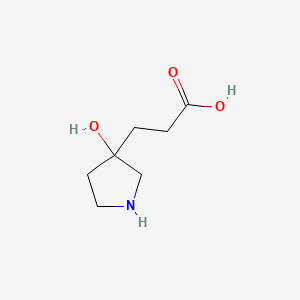
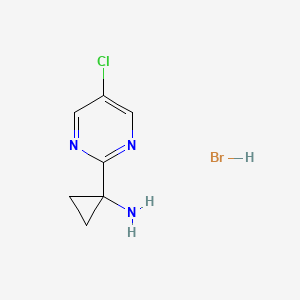
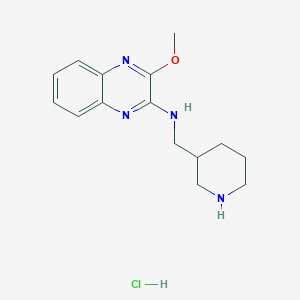
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
